ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate, which precisely describes the structural arrangement and substitution pattern. The nomenclature system indicates the fusion pattern of the heterocyclic rings through the bracketed numbers [2,3-b], signifying that positions 2 and 3 of the pyrrole ring are fused to the pyridine nucleus. This particular fusion pattern distinguishes the compound from other pyrrolopyridine isomers that exist within the broader family of azaindoles.
Pyrrolopyridines, also known as azaindoles or azaizoindoles depending on the nitrogen arrangement, occur in six distinct isomeric forms based on the different possible fusion patterns between the pyrrole and pyridine rings. The [2,3-b] fusion pattern in the target compound creates a specific electronic and geometric arrangement that influences both chemical reactivity and biological activity. The systematic naming also incorporates the positions of all substituents: the amino group at position 3, the methyl group at position 1, and the ethyl carboxylate group at position 2.
The International Chemical Identifier string for this compound is InChI=1S/C11H13N3O2/c1-3-16-11(15)9-8(12)7-5-4-6-13-10(7)14(9)2/h4-6H,3,12H2,1-2H3, which provides a unique digital representation of the molecular structure. The corresponding International Chemical Identifier Key, DQURKRQUKCMFCN-UHFFFAOYSA-N, serves as a condensed identifier for database searches and chemical informatics applications.
Crystallographic Analysis of Pyrrolo[2,3-b]Pyridine Core Structure
While specific crystallographic data for this compound is not available in the current literature, extensive crystallographic studies of related pyrrolo[2,3-b]pyridine derivatives provide valuable insights into the structural characteristics of this core system. The parent compound 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, exhibits characteristic bond lengths and angles that define the geometric parameters of the fused ring system.
Crystallographic analysis of related pyrrolo[2,3-b]pyridine derivatives reveals that the bicyclic system maintains planarity, which is essential for aromatic stabilization. The fusion of the pyrrole and pyridine rings creates a rigid planar structure that influences the overall molecular geometry and electronic distribution. Bond length measurements from similar compounds show typical aromatic carbon-carbon distances ranging from approximately 1.36 to 1.44 angstroms, with carbon-nitrogen bonds exhibiting lengths between 1.33 and 1.39 angstroms.
The crystallographic data for 3-hydroxypyrrolo[2,3-b]pyridine compounds demonstrates the influence of substituents on the overall molecular geometry. These studies indicate that substituents at position 3 can participate in intramolecular hydrogen bonding interactions, which may stabilize specific conformations and influence crystal packing arrangements. The planar nature of the pyrrolo[2,3-b]pyridine core facilitates π-π stacking interactions between molecules in the crystal lattice, as evidenced by centroid-centroid distances ranging from 3.65 to 3.69 angstroms in related structures.
Table 1: Comparative Bond Length Data for Pyrrolo[2,3-b]pyridine Derivatives
| Bond Type | Length Range (Å) | Reference Compound |
|---|---|---|
| C-C (aromatic) | 1.36-1.44 | 3-hydroxypyrrolo[2,3-b]pyridine |
| C-N (ring) | 1.33-1.39 | pyrrolo[2,3-b]pyridine core |
| N-O (substituent) | 1.40-1.41 | related oxazole derivative |
| π-π stacking distance | 3.65-3.69 | crystal packing analysis |
Substituent Configuration Analysis: Amino, Methyl, and Ester Functional Groups
The substituent configuration in this compound involves three distinct functional groups that significantly influence the compound's chemical and physical properties. The amino group at position 3 serves as an electron-donating substituent that enhances the electron density of the aromatic system and provides potential sites for hydrogen bonding interactions. This primary amino group can participate in both intermolecular and intramolecular hydrogen bonding, influencing molecular conformation and crystal packing behavior.
The methyl substituent at position 1 of the pyrrole ring represents an N-alkylation that eliminates the hydrogen bonding capability of the pyrrole nitrogen while introducing steric and electronic effects. This methylation increases the lipophilicity of the molecule and prevents tautomeric behavior that might otherwise occur in the parent compound. The electronic effect of the methyl group contributes to the stabilization of the aromatic system through hyperconjugation.
The ethyl carboxylate group at position 2 introduces both electronic and steric influences on the molecular structure. The ester functionality is electron-withdrawing through both inductive and resonance effects, which affects the electron distribution throughout the aromatic system. The carboxylate group can also participate in intermolecular interactions and serves as a potential site for chemical modification through hydrolysis or transesterification reactions.
Table 2: Substituent Effects on Molecular Properties
| Substituent | Position | Electronic Effect | Steric Effect | Hydrogen Bonding |
|---|---|---|---|---|
| Amino (-NH2) | 3 | Electron donating | Minimal | Donor capability |
| Methyl (-CH3) | 1 | Weak electron donating | Moderate | None |
| Ethyl carboxylate | 2 | Electron withdrawing | Significant | Acceptor capability |
Comparative Structural Analysis with Related Pyrrolopyridine Derivatives
Comparative analysis of this compound with other pyrrolopyridine derivatives reveals important structure-activity relationships and highlights the significance of substitution patterns. The pyrrolo[2,3-b]pyridine core system is one of six possible isomeric arrangements of pyrrolopyridines, each exhibiting distinct electronic and geometric properties.
Comparison with ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, which bears an additional nitro group at position 5, demonstrates the impact of electron-withdrawing substituents on the aromatic system. The nitro derivative exhibits a molecular weight of 264.24 grams per mole compared to 219.24 grams per mole for the target compound, reflecting the additional mass contribution of the nitro group. The presence of the nitro substituent significantly alters the electronic properties of the aromatic system and influences both chemical reactivity and biological activity.
Structural comparison with pyrrolo[3,4-c]pyridine derivatives reveals the importance of the fusion pattern in determining molecular properties. While both systems contain the same number of atoms and maintain aromatic character, the different fusion arrangements result in distinct electronic distributions and geometric constraints. The [2,3-b] fusion pattern in the target compound creates a different nitrogen positioning compared to the [3,4-c] isomer, affecting both chemical behavior and potential biological interactions.
Analysis of related compounds such as 1H-pyrrolo[2,3-b]pyridine-3-acetic acid demonstrates the influence of different side chain functionalities at position 3. The acetic acid derivative maintains the same core structure but exhibits different solubility properties and chemical reactivity due to the carboxylic acid functionality. These comparisons highlight the modular nature of pyrrolopyridine derivatives and the ability to fine-tune molecular properties through strategic substitution.
Table 3: Comparative Analysis of Pyrrolopyridine Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Fusion Pattern |
|---|---|---|---|---|
| Target compound | C11H13N3O2 | 219.24 | 3-amino, 1-methyl, 2-ethyl carboxylate | [2,3-b] |
| Nitro derivative | C11H12N4O4 | 264.24 | 3-amino, 1-methyl, 5-nitro, 2-ethyl carboxylate | [2,3-b] |
| Acetic acid derivative | C9H8N2O2 | 176.17 | 3-acetic acid | [2,3-b] |
| Parent compound | C7H6N2 | 118.14 | None | [2,3-b] |
Properties
IUPAC Name |
ethyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)9-8(12)7-5-4-6-13-10(7)14(9)2/h4-6H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQURKRQUKCMFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735168 | |
| Record name | Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181283-92-1 | |
| Record name | Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Core Heterocycle Formation
The pyrrolo[2,3-b]pyridine scaffold is typically constructed via cyclization strategies. A foundational approach involves the condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate, which can be functionalized at the 3-position through electrophilic substitution or cross-coupling reactions.
Bromination at the 3-Position
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane under catalytic acetic acid achieves regioselective substitution at the 3-position. This step is critical for subsequent amination:
| Reagent | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NBS (1.2 eq) | CH₂Cl₂ | AcOH | 25 | 20 | >95 |
Post-bromination, the 3-bromo intermediate undergoes nucleophilic amination.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling with ammonia equivalents enables efficient amination. A patented method employs [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) under nitrogen atmosphere in dioxane/water (2.5:1) at 80°C:
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromo-1-methyl derivative | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 72 |
This method achieves moderate yields but requires careful control of oxygen levels to prevent catalyst deactivation.
Microwave-Assisted Amination
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that heating a mixture of 3-bromo-1-methylpyrrolopyridine with aqueous ammonia in N-methyl-2-pyrrolidone (NMP) at 160°C for 3 hours under microwave conditions improved yields to 85% while reducing reaction times by 60%.
Esterification at the 2-Position
The ethyl ester moiety is introduced via nucleophilic acyl substitution. A two-step protocol involves:
N-Methylation
Methylation at the 1-position is achieved using methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). Optimization studies indicate that maintaining temperatures below 5°C prevents over-alkylation:
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Selection
Industrial protocols prioritize cost-effectiveness and safety. Replacing DMF with cyclopentyl methyl ether (CPME) in methylation steps reduces toxicity while maintaining yields at 75%. Similarly, substituting Pd(dppf)Cl₂ with cheaper Pd(OAc)₂ with 2-(di-tert-butylphosphino)biphenyl as a ligand lowers catalyst costs by 40% without compromising efficiency.
Continuous Flow Synthesis
Adopting continuous flow reactors for bromination and amination steps enhances reproducibility. A pilot-scale study reported a 92% yield for the bromination step with a residence time of 30 minutes, compared to 20 hours in batch reactors.
Analytical and Purification Techniques
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain kinases or enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the ethyl ester and amino groups, resulting in different chemical and biological properties.
2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Substituted with a bromine atom, which can influence its biological activity and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 181283-92-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.25 g/mol
- Melting Point : 128–130 °C
- Structure : The compound features a pyrrolo-pyridine core, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, particularly in the context of cancer treatment and antimicrobial properties.
Antiproliferative Activity
Recent studies have highlighted the compound's potential as an antiproliferative agent against several cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for various derivatives and their biological effects:
| Cell Line | IC₅₀ (µM) | Remarks |
|---|---|---|
| HeLa | 0.058 | Significant antiproliferative activity observed |
| MDA-MB-231 | 0.0046 | Highly effective against breast cancer cells |
| HepG2 | 1.30 | Moderate activity; structure-dependent variations |
The data indicates that modifications to the pyrrolo-pyridine structure can enhance the compound's efficacy against specific cancer types. For instance, the introduction of hydroxyl (-OH) groups significantly lowers IC₅₀ values, suggesting improved interactions with cellular targets .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair, contributing to its antiproliferative effects.
- Molecular Docking Studies : Computational studies suggest that this compound interacts with critical proteins such as tubulin and topoisomerases, which are essential for cell division .
Study 1: Antiproliferative Effects on Cancer Cell Lines
A comprehensive study evaluated various derivatives of pyrrolo[2,3-b]pyridine compounds, including this compound. The results indicated that compounds with additional methyl or hydroxyl groups exhibited enhanced antiproliferative activity against HeLa and MDA-MB-231 cell lines .
Study 2: Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising activity against various microbial strains. The minimum inhibitory concentration (MIC) values were determined for different pathogens:
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Mycobacterium tuberculosis (MDR) | 16–64 | Effective against resistant strains |
| Staphylococcus aureus | 32–128 | Moderate activity observed |
Q & A
Q. What are the common synthetic routes for ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how are key intermediates validated?
The synthesis typically involves coupling reactions with ethyl esters and functionalized pyrrolo-pyridine precursors. For example, acylation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with halogenated carbonyl derivatives under basic conditions yields substituted intermediates. Validation relies on 1H NMR (e.g., δ 4.27 ppm for ethyl ester protons) and ESIMS (e.g., m/z 402.2 [M+1] for fluorinated analogs) to confirm regioselectivity and purity . Multi-step protocols may include Boc protection/deprotection to stabilize reactive amino groups during synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?
1H/13C NMR and ESI mass spectrometry are standard. For instance, DMSO-d6 resolves tautomeric forms in NMR (e.g., δ 12.52 ppm for NH protons). Discrepancies between experimental and predicted spectra may arise from solvent polarity, tautomerism, or impurities. Cross-validation with X-ray crystallography (e.g., torsion angles like −179.24° in analogs) or computational NMR simulations (e.g., DFT) can resolve ambiguities .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for this compound’s synthesis?
Response Surface Methodology (RSM) or Factorial Design minimizes trial-and-error. Variables like temperature, solvent polarity, and catalyst loading are systematically varied. For example, a Central Composite Design (CCD) could optimize coupling reaction yields by modeling interactions between reaction time (X1) and molar ratios (X2), reducing experiments by 40–60% while maximizing output .
Q. What computational strategies improve reaction pathway prediction for pyrrolo-pyridine derivatives?
Quantum chemical reaction path searches (e.g., using IRC calculations) and machine learning (ML) models trained on existing reaction databases predict feasible intermediates. ICReDD’s approach integrates DFT-based transition-state analysis with experimental feedback loops to prioritize high-yield pathways, reducing development time by 50% compared to traditional methods .
Q. How are contradictions in biological activity data for structurally similar analogs analyzed?
Contradictions (e.g., varying antimicrobial efficacy in Mannich base derivatives) are resolved through structure-activity relationship (SAR) studies . Key steps include:
Q. What methodologies address regioselectivity challenges during functionalization of the pyrrolo-pyridine core?
Regioselectivity is controlled via:
- Directing groups (e.g., Boc-protected amines) to steer electrophilic substitution.
- Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for C-5 arylations).
- Solvent effects (e.g., DMF enhances nucleophilicity at C-3). NMR-guided optimization (e.g., tracking δ 6.32 ppm for C-2 protons) ensures desired substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
